

Quantitative Profile of Brilanestrant in Cell Research

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Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

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The table below summarizes the key in vitro biochemical and cellular activity data for **Brilanestrant** (GDC-0810) as reported in the search results [1].

| Assay Description | Target/Effect | Value (IC ₅₀ /EC ₅₀) | Context |
|---------------------------------|---|---|-----------|
| Competitive Binding Assay | ER α | 6.1 nM | Cell-free |
| Competitive Binding Assay | ER β | 8.8 nM | Cell-free |
| Transcriptional Activity | ER α Degradation (EC ₅₀) | 0.7 nM | Cellular |
| Cell Viability Assay | MCF-7 Cell Viability (IC ₅₀) | 2.5 nM | Cellular |
| Competitive Binding vs. Mutants | ER.Y537S | 5.5 nM | Cell-free |
| Competitive Binding vs. Mutants | ER.D538G | 5.4 nM | Cell-free |

Experimental Protocol: ER α Degradation and Cell Viability Assay in MCF-7 Cells

This protocol details a key method used to investigate **Brilanestrant**'s effect on ER α protein levels and its subsequent impact on breast cancer cell viability, utilizing an immunofluorescence-based approach [1].

Cell Culture and Plating

- **Cell Line:** Use MCF-7 human breast cancer cells.
- **Culture Conditions:** Maintain cells in phenol red-free RPMI 1640 medium supplemented with 5% charcoal-dextran stripped fetal bovine serum (FBS), 20 mM HEPES, and non-essential amino acids (NEAA). This creates an estrogen-deprived environment.
- **Plating:** Trypsinize the cells, wash them twice in the prepared medium, and adjust the cell concentration to 200,000 cells per mL. Plate 16 μ L of this suspension (approximately 3,200 cells) into each well of a poly-D-lysine-coated 384-well plate.
- **Incubation:** Incubate the plates at 37°C for 4 days to allow the cells to adhere and resume growth.

Compound Treatment

- **Preparation:** Prepare **Brilanestrant** as a serial dilution in the culture medium. A 10-point, 1:5 serial dilution is recommended, with a final concentration range from 10^{-5} M to 5.12×10^{-12} M.
- **Treatment:** On day 4, add 16 μ L of the compound dilution to each well. This results in a final assay volume of 32 μ L. Include appropriate controls (e.g., vehicle control for baseline and fulvestrant as a reference SERD).
- **Incubation:** Incubate the cells with the compound for 4 hours.

Cell Fixation and Staining

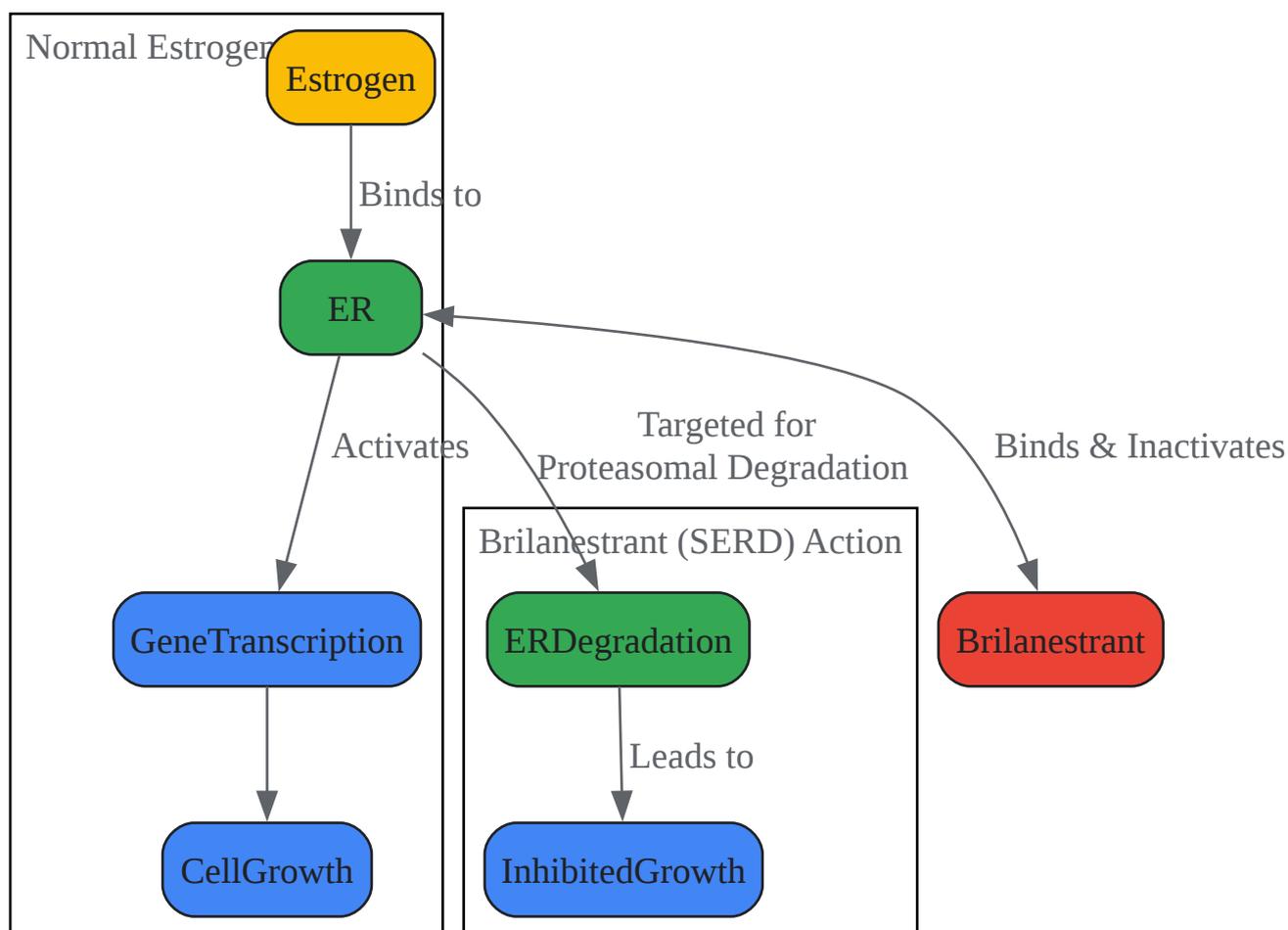
- **Fixation:** After the 4-hour treatment, fix the cells by adding 16 μ L of 30% formalin to each well (achieving a final concentration of 10% formalin). Incubate for 20 minutes at room temperature.
- **Washing and Permeabilization:** Wash the plates twice with PBS containing 0.1% Tween-20. Then, permeabilize the cells by adding 50 μ L of 0.1% Triton X-100 in PBS per well for 15 minutes.
- **Blocking:** Decant the permeabilization solution and add 50 μ L of LI-COR blocking buffer to each well. Centrifuge the plate and decant the buffer. Repeat this step with fresh blocking buffer and incubate the plates overnight at 4°C.
- **Antibody Incubation:**
 - **Primary Antibody:** Decant the blocking buffer and incubate the cells overnight at 4°C with a SP1 anti-ER rabbit monoclonal antibody, diluted 1:1000 in LI-COR blocking buffer with 0.1% Tween-20.

- **Secondary Antibody and Stain:** The next day, wash the wells twice with PBS Tween 0.1% to remove unbound primary antibody. Then, incubate the cells at room temperature for 60-90 minutes with a combination of LI-COR goat anti-rabbit IRDye 800CW (1:1000) and the DNA dye DRAQ5, diluted in blocking buffer with 0.1% Tween-20 and 0.01% SDS.
- **Final Wash:** Wash the plates three times with 0.1% Tween-20 in PBS.

Data Acquisition and Analysis

- **Imaging:** Scan the plates using a LI-COR Odyssey infrared imaging system or a similar instrument.
- **Quantification:** The IRDye 800CW signal quantifies the ER α protein level, while the DRAQ5 signal normalizes for the cell number in each well.
- **Data Processing:** Calculate the ratio of ER α signal to DNA signal for each well. Fit the dose-response data to a suitable model (e.g., a four-parameter logistic model) to determine the half-maximal effective concentration (EC₅₀) for ER α degradation.

The following diagram illustrates the core mechanism of action of **Brilanestrant** that is investigated with this protocol.



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Key Insights for Researchers

- **Oral SERD Potential:** **Brilanestrant** is an **orally bioavailable** SERD, which is a significant formulation advantage over the injectable SERD fulvestrant [2] [3].
- **Activity Against Mutations:** It retains potency against certain mutant forms of the estrogen receptor (like Y537S and D538G) that are often associated with resistance to other endocrine therapies, though with a slight reduction in biochemical potency compared to the wild-type receptor [1].
- **Research Context:** While **Brilanestrant** demonstrated robust preclinical efficacy and entered clinical trials, its development for advanced breast cancer was ultimately terminated [3]. Nevertheless, it remains a valuable tool compound for studying SERD mechanisms and endocrine resistance.

I hope these detailed application notes assist in your research. Should your work require protocols for other specific assays, such as transcriptional reporter gene assays, please feel free to ask.

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References

1. Brilanestrant (GDC-0810) | Estrogen/progestogen ... [selleckchem.com]
2. The race to develop oral SERDs and other novel estrogen ... [pmc.ncbi.nlm.nih.gov]
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